N-(1H-indol-3-ylmethylideneamino)-1-methyl-4-nitropyrazole-3-carboxamide
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Overview
Description
N-(1H-indol-3-ylmethylideneamino)-1-methyl-4-nitropyrazole-3-carboxamide is a complex organic compound that features both indole and pyrazole moieties Indole derivatives are known for their significant biological activities, while pyrazole derivatives are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethylideneamino)-1-methyl-4-nitropyrazole-3-carboxamide typically involves the condensation of 1H-indole-3-carbaldehyde with 1-methyl-4-nitropyrazole-3-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethylideneamino)-1-methyl-4-nitropyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted indole and pyrazole derivatives .
Scientific Research Applications
N-(1H-indol-3-ylmethylideneamino)-1-methyl-4-nitropyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethylideneamino)-1-methyl-4-nitropyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrazole moiety may also contribute to the compound’s biological effects by binding to specific proteins and altering their function. These interactions can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- (1H-Indol-3-yl)methanamine
Uniqueness
N-(1H-indol-3-ylmethylideneamino)-1-methyl-4-nitropyrazole-3-carboxamide is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
350489-56-4 |
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Molecular Formula |
C14H12N6O3 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethylideneamino)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12N6O3/c1-19-8-12(20(22)23)13(18-19)14(21)17-16-7-9-6-15-11-5-3-2-4-10(9)11/h2-8,15H,1H3,(H,17,21) |
InChI Key |
CLGRTOVBOFQRGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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